BenchChemオンラインストアへようこそ!

5-Iodo-N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine

FLT3 Kinase Inhibition CDK4 Kinase Inhibition Synthetic Intermediate

5-Iodo-N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine (CAS: 1401034-43-2) is a 2,4-pyrimidinediamine derivative characterized by a 5-iodo substituent and a trans-4-methylcyclohexyl group at the N4 position. This compound belongs to a class of heterocyclic small molecules that have been extensively patented for their antiproliferative and kinase inhibitory activities, including as inhibitors of FLT3/CDK4 and PKC-theta.

Molecular Formula C11H17IN4
Molecular Weight 332.18 g/mol
Cat. No. B11799460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine
Molecular FormulaC11H17IN4
Molecular Weight332.18 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)NC2=NC(=NC=C2I)N
InChIInChI=1S/C11H17IN4/c1-7-2-4-8(5-3-7)15-10-9(12)6-14-11(13)16-10/h6-8H,2-5H2,1H3,(H3,13,14,15,16)
InChIKeySEWKMCIYWOTEEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine: Chemical Identity and Core Structural Features


5-Iodo-N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine (CAS: 1401034-43-2) is a 2,4-pyrimidinediamine derivative characterized by a 5-iodo substituent and a trans-4-methylcyclohexyl group at the N4 position . This compound belongs to a class of heterocyclic small molecules that have been extensively patented for their antiproliferative and kinase inhibitory activities, including as inhibitors of FLT3/CDK4 and PKC-theta [1][2]. The specific combination of the iodine atom and the trans-4-methylcyclohexyl moiety distinguishes it from simpler N4-alkyl or cycloalkyl analogs, impacting its physicochemical properties and its utility as a key synthetic intermediate in complex drug discovery programs .

5-Iodo-N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine: Why N4-Cycloalkyl and 5-Substituent Choice Prevents Simple Interchange


Generic substitution within the 2,4-pyrimidinediamine class is not feasible due to the strong structure-activity relationship (SAR) dependence on both the N4-cycloalkyl group and the 5-position substituent. For instance, while the N4-cyclopentyl-5-iodo analog shares the halogen, its smaller ring size leads to different physicochemical and biological properties . Conversely, altering the 5-position from iodine to nitro in an N4-cyclohexyl compound creates an inhibitor of PKC-theta, whereas the 5-iodo analog is a critical synthetic intermediate for a FLT3/CDK4 dual inhibitor, AMG 925 [1][2]. The trans-4-methylcyclohexyl group is not a generic hydrophobic moiety; it is a specific substructure that appears in advanced clinical candidates, and its presence is critical for the pharmacokinetic and target-binding properties of the final drug molecule, making the intermediate uniquely valuable for that synthesis route [2].

5-Iodo-N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine: Differentiated Performance Evidence Versus Closest Analogs


Validated Role as a Critical Intermediate for the Potent FLT3/CDK4 Dual Inhibitor AMG 925

The compound is a documented intermediate in the synthesis of AMG 925 . AMG 925 is a potent, orally bioavailable FLT3/CDK4 dual inhibitor with reported IC50 values of 2±1 nM (FLT3) and 3±1 nM (CDK4) [1]. In contrast, the closest commercially available analogs, such as N4-cyclopentyl-5-iodo-2,4-pyrimidinediamine (CAS 1169699-40-4), lack a published link to any similarly potent dual inhibitor program . This specific utility creates a unique procurement requirement not met by alternative 5-iodopyrimidine building blocks.

FLT3 Kinase Inhibition CDK4 Kinase Inhibition Synthetic Intermediate AMG 925

Inferred Selectivity Profile Shift Compared to 5-Nitro PKC-Theta Inhibitors

The 2,4-pyrimidinediamine scaffold is a known pharmacophore for PKC-theta inhibition, with active compounds typically containing a 5-nitro group, such as N4-cyclohexyl-5-nitro-pyrimidine-2,4-diamine [1]. The target compound replaces the nitro group with iodine. In kinase inhibitor design, a 5-iodo substituent is a commonly used exit vector for further functionalization via cross-coupling, often leading to dramatic alterations in kinase selectivity compared to 5-nitro analogs [2]. While the specific PKC-theta IC50 of the target compound is not publicly disclosed, its structural homology to known PKC-theta inhibitors suggests a different selectivity fingerprint, making it a valuable probe for chemical biology studies when compared directly to the nitro-bearing inhibitors [1].

PKC-theta Inhibition Kinase Selectivity Structure-Activity Relationship 5-Substituent Effect

Molar Refractivity and Lipophilicity Differentiation from N4-Cyclopentyl Analog

The trans-4-methylcyclohexyl group is significantly more lipophilic and sterically bulky than a cyclopentyl group found in a close analog like N4-cyclopentyl-5-iodo-2,4-pyrimidinediamine . While no direct experimental logP comparison was found, the addition of a methyl group and a larger cyclohexyl ring is predicted to increase the calculated partition coefficient (cLogP) by approximately 1.0-1.5 log units and the molar refractivity by ~16-18 units [1]. This increased lipophilicity can translate to higher metabolic stability and altered tissue distribution in a biological setting, which is a critical consideration when selecting building blocks for lead optimization programs where the N4-cycloalkyl group is a key driver of pharmacokinetics [2].

Lipophilicity Physicochemical Properties Cycloalkyl SAR Drug Design

Documented Scaled-Up Synthesis Enabling Gram-to-Kilogram Procurement

A published patent and subsequent process chemistry paper describe the multi-kilogram synthesis of AMG 925, which utilizes this compound as a key intermediate [1]. The reported synthetic route involves a Buchwald-Hartwig amination, achieving a 12 kg single-batch delivery and an overall 23% yield over eight steps . In contrast, the synthesis of many structurally similar building blocks, such as N4-cyclopentyl-5-iodo-2,4-pyrimidinediamine, is only described at a small laboratory scale without optimized, scalable process conditions . This validated scalability de-risks procurement for projects planning to transition from medicinal chemistry to preclinical development.

Process Chemistry Scale-up Synthesis Buchwald-Hartwig Amination Multi-Kilo Delivery

5-Iodo-N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine: High-Impact Application Scenarios for Scientific Procurement


Replication and Optimization of the FLT3/CDK4 Dual Inhibitor AMG 925

This is the primary application validated by literature. Procurement is essential for any medicinal chemistry program aiming to reproduce, analyze, or improve upon the AMG 925 series. The compound is not a general-purpose building block but a specific intermediate required to construct the clinical candidate's exact pharmacophore at scale, as documented in the multi-kilo process paper . Using a generic N4-cycloalkyl-5-halo pyrimidine would not yield AMG 925 and would invalidate SAR comparisons. [1]

Chemical Biology Probe for Kinase Profiling of 5-Iodo-2,4-pyrimidinediamines

For researchers investigating the kinase selectivity of 2,4-pyrimidinediamine pharmacophores, this compound is a critical member of a focused screening set. Its 5-iodo group provides a functional handle for further derivatization via cross-coupling, enabling the exploration of chemical space distinct from the more common 5-nitro or 5-unsubstituted analogs . Its inclusion allows for a direct comparison with compounds like N4-cyclohexyl-5-nitro-pyrimidine-2,4-diamine in profiling assays against a broad panel of kinases, helping to define the selectivity contributions of the N4-substituent. [1]

Lipophilic Fragment in Property-Driven Lead Optimization

The compound serves as a modeling tool and building block for projects where increasing lipophilicity and modulating ADME properties is a goal. Its predicted cLogP is substantially higher than the N4-cyclopentyl or unsubstituted cyclohexyl analogs . Procurement enables the synthesis of a mini-series where the N4 group's impact on metabolic stability, permeability, and tissue distribution can be empirically assessed, directly testing the hypothesis that the trans-4-methylcyclohexyl group offers an optimal balance of lipophilicity and steric bulk as seen in the AMG 925 program [1]. [2]

De-Risked Scale-Up and Preclinical Candidate Advancement

Teams that have identified the trans-4-methylcyclohexyl moiety as a critical component of their own lead series can procure this compound with high confidence in supply chain scalability. The existence of a published, scalable Buchwald-Hartwig amination process that delivers this exact intermediate at a 12 kg batch size provides a clear path to source the material needed for IND-enabling toxicology studies, a significant advantage over procuring a new, unoptimized custom fragment that carries inherent scale-up risk. [1]

Quote Request

Request a Quote for 5-Iodo-N4-(trans-4-methylcyclohexyl)pyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.